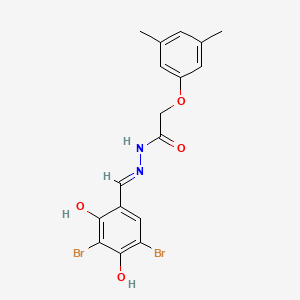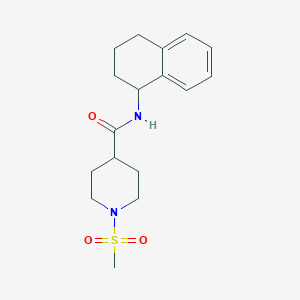![molecular formula C16H23F3N2O B6125843 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B6125843.png)
2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol, also known as MTEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of a wide range of neurological and psychiatric disorders. In
Aplicaciones Científicas De Investigación
2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Some of the conditions that have been targeted for treatment with 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol include Fragile X syndrome, autism spectrum disorders, schizophrenia, Parkinson's disease, and addiction. 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol has also been shown to have potential applications in the treatment of pain and anxiety.
Mecanismo De Acción
2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol acts as a selective antagonist of the mGluR5 receptor, which is a member of the metabotropic glutamate receptor family. This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathophysiology of various neurological and psychiatric disorders. By blocking the mGluR5 receptor, 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol can modulate the activity of glutamatergic neurotransmission, which can lead to a reduction in the symptoms associated with these disorders.
Biochemical and Physiological Effects:
2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol has been shown to have a range of biochemical and physiological effects. In preclinical studies, 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol has also been shown to reduce the symptoms of Parkinson's disease and addiction in animal models. In addition, 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol in lab experiments is its potent and selective binding to the mGluR5 receptor. This allows for precise modulation of glutamatergic neurotransmission, which can be useful in studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of using 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol in lab experiments is its relatively short half-life, which can make it difficult to achieve sustained effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol. One area of research is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another area of research is the exploration of the potential therapeutic applications of 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research into the mechanisms of action of 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol and its effects on glutamatergic neurotransmission.
Métodos De Síntesis
The synthesis of 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis involves the reaction of 3-(trifluoromethyl)benzaldehyde with 1-methylpiperazine to form 1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-1-piperazine. This intermediate is then reacted with 2-chloroethanol to form 2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol.
Propiedades
IUPAC Name |
2-[4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O/c1-13(21-7-5-20(6-8-21)9-10-22)11-14-3-2-4-15(12-14)16(17,18)19/h2-4,12-13,22H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDLZVYGGALBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1H-benzimidazol-1-ylmethyl)-N-[(1-isopropyl-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6125763.png)
![2-[(2-fluorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6125777.png)
![6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6125784.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide](/img/structure/B6125786.png)
![2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)
![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)


![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6125817.png)
![N-(3-methoxypropyl)-6-[4-(4-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6125825.png)
![methyl 1-[2-hydroxy-3-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6125832.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylpropanohydrazide](/img/structure/B6125845.png)
![6-ethyl-8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6125849.png)
![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)